N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride
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Overview
Description
N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride is a synthetic compound with a molecular formula of C10H17Cl2N3O2S It is known for its unique structure, which includes a pyrrolidine ring, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a condensation reaction between a thioamide and a halogenated ketone or aldehyde.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Methoxylation: The methoxy group is introduced through an O-alkylation reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4S)-4-methoxy-3-pyrrolidinyl]-4-methyl-1,3-thiazole-5-carboxamide
- N-{(3R,4S)-4-[(6-amino-4-methylpyridin-2-yl)methyl]pyrrolidin-3-yl}-N
Uniqueness
N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride stands out due to its unique combination of a pyrrolidine ring, a thiazole ring, and a carboxamide group This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C10H17Cl2N3O2S |
---|---|
Molecular Weight |
314.2 g/mol |
IUPAC Name |
N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c1-6-9(16-5-12-6)10(14)13-7-3-11-4-8(7)15-2;;/h5,7-8,11H,3-4H2,1-2H3,(H,13,14);2*1H/t7?,8-;;/m0../s1 |
InChI Key |
DIHGNOXEPDCEGY-AEUOCKLGSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C(=O)NC2CNC[C@@H]2OC.Cl.Cl |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2CNCC2OC.Cl.Cl |
Origin of Product |
United States |
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